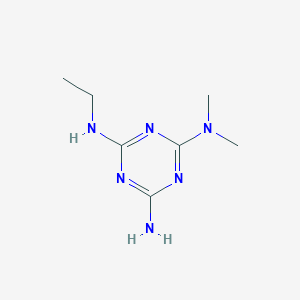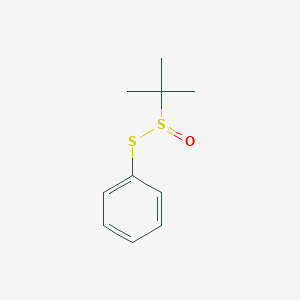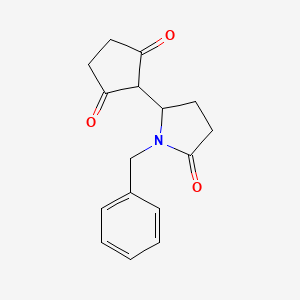![molecular formula C19H21O2P B14394796 [(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane CAS No. 87512-44-5](/img/structure/B14394796.png)
[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane is a complex organophosphorus compound This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the 7-oxabicyclo[4.1.0]heptane core.
Introduction of the Phosphine Oxide Group: The next step involves the introduction of the diphenylphosphine oxide group. This can be achieved through a reaction with diphenylphosphine oxide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphine oxide group to phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphorus center under mild conditions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of phosphine derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
(7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets through its reactive phosphorus center. The compound can form stable complexes with metal ions, which can then participate in various catalytic processes. Additionally, its ability to undergo nucleophilic substitution allows it to modify biological molecules, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[4.1.0]heptan-2-one: Another bicyclic compound with similar structural features but different functional groups.
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: A silane derivative with applications in material science.
Uniqueness
(7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane is unique due to its combination of a bicyclic structure and a diphenylphosphine oxide group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
87512-44-5 |
|---|---|
Molekularformel |
C19H21O2P |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
1-(diphenylphosphorylmethyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C19H21O2P/c20-22(16-9-3-1-4-10-16,17-11-5-2-6-12-17)15-19-14-8-7-13-18(19)21-19/h1-6,9-12,18H,7-8,13-15H2 |
InChI-Schlüssel |
OFOPTNBFSROXAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C(C1)O2)CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dimethyl-3-[3-(propan-2-yl)-1H-pyrrol-2-yl]-1H-indole](/img/structure/B14394716.png)
![N-{[4-(Benzyloxy)phenyl]methyl}formamide](/img/structure/B14394723.png)
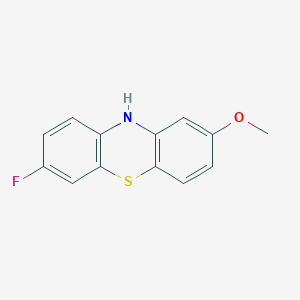
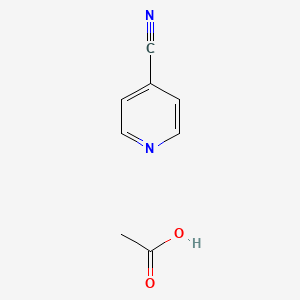
![2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane](/img/structure/B14394744.png)
![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)

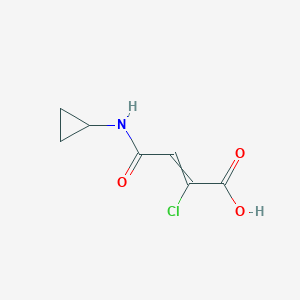
![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)


